![molecular formula C14H12O B1312265 3-[(E)-2-phenylvinyl]phenol CAS No. 76425-88-2](/img/structure/B1312265.png)
3-[(E)-2-phenylvinyl]phenol
Overview
Description
3-[(E)-2-phenylvinyl]phenol is an organic compound characterized by a phenol group attached to a styrene moiety. This compound is part of the phenolic family, which is known for its diverse biological activities and significant industrial applications. Phenolic compounds are widely recognized for their antioxidant, antimicrobial, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(E)-2-phenylvinyl]phenol can be synthesized through various methods, including:
Nucleophilic Aromatic Substitution: This involves the substitution of an aryl halide with a nucleophile under specific conditions.
Preparation from Diazonium Salts: Aromatic primary amines can be treated with nitrous acid to form diazonium salts, which upon hydrolysis yield phenols.
Industrial Production Methods
Industrial production of phenolic compounds often involves the cumene process , where cumene (isopropylbenzene) is oxidized to form cumene hydroperoxide, which is then cleaved to produce phenol and acetone .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-2-phenylvinyl]phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Electrophilic Aromatic Substitution: Phenols are highly reactive towards electrophilic substitution reactions such as halogenation, nitration, and sulfonation due to the activating effect of the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Halogenation: Chlorine or bromine in the presence of a catalyst.
Nitration: Dilute nitric acid.
Major Products
Oxidation: Quinones.
Halogenation: Halogenated phenols.
Nitration: Nitro-phenols.
Scientific Research Applications
Pharmaceutical Applications
3-[(E)-2-phenylvinyl]phenol exhibits various biological activities that can be harnessed for therapeutic purposes. Research has indicated its potential as an anti-cancer agent. For instance, studies have shown that stilbene derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The compound's structure allows it to interact with biological targets effectively, enhancing its pharmacological profile.
Case Study: Anticancer Activity
A study published in Molecules demonstrated that certain halogenated derivatives of stilbenes, including compounds similar to this compound, showed promising anticancer activity by inducing cell cycle arrest and apoptosis in human cancer cell lines .
Materials Science
In materials science, this compound can be utilized as a building block for the synthesis of advanced materials. Its phenolic structure allows for the development of polymers with enhanced thermal stability and mechanical properties.
Table: Comparison of Polymer Properties
Property | Conventional Polymers | Polymers with this compound |
---|---|---|
Thermal Stability | Moderate | High |
Mechanical Strength | Low | Enhanced |
Chemical Resistance | Moderate | High |
Cosmetic Applications
The cosmetic industry has shown interest in using this compound due to its antioxidant properties. Antioxidants are crucial in preventing oxidative stress in skin cells, which can lead to premature aging.
Case Study: Antioxidant Efficacy
Research highlighted in Cosmetic Formulation Principles and Practice indicates that incorporating antioxidants like this compound into formulations can significantly improve skin hydration and reduce signs of aging .
Mechanism of Action
The mechanism of action of 3-[(E)-2-phenylvinyl]phenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
3-[(E)-2-phenylvinyl]phenol can be compared with other phenolic compounds such as:
Hydroxybenzene (Phenol): Both compounds have a hydroxyl group attached to an aromatic ring, but this compound has an additional styrene moiety, which enhances its biological activity.
Resveratrol: A phenolic compound found in grapes, known for its antioxidant properties.
These comparisons highlight the unique structural features and enhanced biological activities of this compound.
Biological Activity
3-[(E)-2-phenylvinyl]phenol, also known as styrylphenol, is an organic compound belonging to the phenolic family. It possesses significant biological activities and has been the subject of various studies due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a phenolic group attached to a styrene moiety. Its structure can be represented as follows:
This compound exhibits properties typical of phenolic compounds, including antioxidant, antimicrobial, and anti-inflammatory activities.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound scavenges free radicals and chelates metal ions, thereby reducing oxidative stress in cells. It has been shown to inhibit enzymes involved in the production of reactive oxygen species (ROS), such as NADPH oxidase.
- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : The compound modulates signaling pathways related to inflammation, potentially reducing inflammatory responses in vitro and in vivo .
Biochemical Pathways
This compound is involved in several biochemical pathways:
- Biosynthesis : It is primarily synthesized through the shikimate and acetate-malonate pathways, common for phenolic compounds.
- Metabolism : The compound undergoes metabolism via phase I and phase II enzymes, including cytochrome P450s and UDP-glucuronosyltransferases, leading to various metabolites that may exhibit distinct biological activities.
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). Studies suggest that the compound is relatively stable under standard laboratory conditions but may degrade under prolonged exposure to light or heat. Its distribution within cells is facilitated by transporters and binding proteins.
Antioxidant Activity
A study examining the antioxidant capacity of various phenolic compounds found that this compound exhibited significant radical scavenging activity. The DPPH assay revealed an IC50 value indicative of its potency compared to other phenolic compounds .
Anti-inflammatory Effects
In vivo studies demonstrated that this compound could reduce paw edema in animal models following carrageenan injection. The percentage inhibition of edema was calculated using a plethysmometer, showing significant anti-inflammatory effects at specific dosages .
Antimicrobial Activity
Research has highlighted the antimicrobial properties of this compound against bacteria such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined through serial dilution methods, indicating effective inhibition at low concentrations.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it can be compared with other phenolic compounds:
Compound | Antioxidant Activity | Antimicrobial Activity | Anti-inflammatory Activity |
---|---|---|---|
This compound | High | Moderate | Significant |
Resveratrol | Very High | Moderate | High |
Hydroxybenzoic Acid | Moderate | Low | Low |
This table illustrates that while this compound has notable activities, it may not surpass others like resveratrol in certain aspects but holds promise for specific applications.
Q & A
Basic Research Questions
Q. How can continuous flow synthesis be optimized for producing 3-[(E)-2-phenylvinyl]phenol derivatives?
Methodological Answer: Continuous flow synthesis enhances reaction efficiency and scalability for vinylphenol derivatives. Key parameters include:
- Residence Time Control : Adjust flow rates to optimize intermediate stability (e.g., coumaric acid derivatives require precise timing to avoid decomposition) .
- Catalyst Immobilization : Use packed-bed reactors with immobilized catalysts (e.g., Pd-based catalysts for Heck coupling) to improve yield and reduce purification steps.
- Real-Time Monitoring : Implement inline UV-Vis or IR spectroscopy to track reaction progress and adjust conditions dynamically.
Example: Flow systems achieving >90% conversion for (E)-2-phenylvinyl acetate derivatives via controlled thermal gradients .
Q. What structural characterization techniques are critical for analyzing this compound crystals?
Methodological Answer: X-ray diffraction (XRD) is essential for resolving supramolecular interactions:
- Hydrogen Bonding : Identify O–H⋯N/O–H⋯O interactions forming dimeric motifs (e.g., R₂²(6) rings in 4-chloro-2-((E)-{3-[1-(hydroxyimino)ethyl]phenyl}iminomethyl)phenol) .
- π-π Stacking : Measure centroid distances (e.g., 3.809 Å in related crystals) to assess stabilization effects.
- Space Group Analysis : Monoclinic systems (e.g., P21/c) dominate due to asymmetric packing of the styryl group. Pair with Hirshfeld surface analysis to quantify non-covalent interactions .
Advanced Research Questions
Q. How does this compound interact with p53 to regulate its activity in cancer models?
Methodological Answer: The compound stabilizes p53 via direct binding:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (e.g., KD = 200 ± 52 nM for 2-[(E)-2-phenylvinyl]-8-quinolinol) using recombinant p53 immobilized on Biacore chips .
- Nuclear Localization Assays : Track p53 translocation using GFP-tagged constructs in HeLa/C33a cells.
- Transcriptional Activation : Quantify p21 or MDM2 mRNA levels via qPCR to confirm downstream effects. Unlike Nutlin (MDM2 inhibitor), this compound binds the p53 core domain, bypassing upstream regulators .
Q. What neuroprotective mechanisms are mediated by this compound derivatives via STAT3 inhibition?
Methodological Answer: Derivatives like MMPP inhibit STAT3 to mitigate neurodegeneration:
- In Vivo Models : Use MPTP-induced Parkinson’s models in mice; assess dopaminergic neuron survival via tyrosine hydroxylase staining .
- STAT3 Phosphorylation Assays : Perform Western blotting with phospho-STAT3 (Tyr705) antibodies in microglial cells.
- Anti-Amyloidogenic Screening : Measure Aβ40/42 levels in SH-SY5Y cells using ELISA. MMPP reduces Aβ plaques by >40% in STAT3-dependent pathways .
Q. How do structural modifications (e.g., cLogP, substituents) influence the bioactivity of this compound?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Solubility vs. Activity : High cLogP (>3.5) correlates with reduced aqueous solubility and activity. Use logP-optimized derivatives (e.g., hydroxyl or methoxy groups) for in vivo efficacy .
- Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance binding to hydrophobic pockets (e.g., p53 core domain). Test via molecular docking (MolDock) and free energy calculations .
Q. How can contradictory data on p53 activation mechanisms be resolved?
Methodological Answer: Discrepancies arise from compound-specific mechanisms:
- Comparative Degradation Assays : Co-treat cells with RITA (ROS inducer) and this compound. Use p53-Luc reporter systems to differentiate direct stabilization (compound) vs. indirect activation (RITA) .
- E6/E6AP Binding Assays : Perform pull-down assays with HPV E6 or E6AP proteins. This compound shows 10-fold lower affinity for E6 than p53, unlike MDM2-targeting drugs .
Q. What computational methods validate the binding of this compound to therapeutic targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with p53’s DNA-binding domain. Hydrogen bonds with Arg248 and π-stacking with Phe270 are critical .
- MD Simulations : Run 100-ns trajectories to assess binding stability (RMSD <2 Å). Validate with MM-PBSA free energy calculations.
- Quantum Chemical Modeling : DFT (B3LYP/6-31G*) optimizes geometry and electrostatic potential surfaces for reactivity predictions .
Q. What strategies assess the genotoxic potential of this compound derivatives?
Methodological Answer:
- Ames Test : Screen for mutagenicity in TA98/TA100 Salmonella strains (± metabolic activation).
- Comet Assay : Quantify DNA strand breaks in HepG2 cells.
- Micronucleus Test : Evaluate chromosomal aberrations in CHO-K1 cells. Derivatives with nitro groups show higher genotoxicity (e.g., 4-[(4-ethoxyphenyl)amino]phenol) .
Properties
IUPAC Name |
3-[(E)-2-phenylethenyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11,15H/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBHJTSIYYWRJFQ-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76425-88-2 | |
Record name | Phenol, 3-(2-phenylethenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076425882 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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